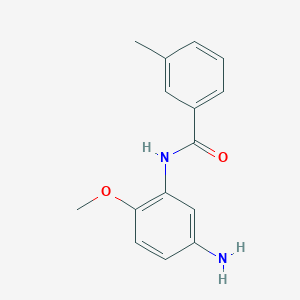

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Description

BenchChem offers high-quality N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBTZVRVNGHWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

This guide provides a comprehensive overview of the synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a compound of interest for researchers and professionals in drug development and organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility.

Strategic Approach to Synthesis

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is most effectively achieved through a two-step sequence. This strategy involves the initial formation of an amide bond, followed by the selective reduction of a nitro group. This approach is predicated on the commercial availability and reactivity of the starting materials, as well as the chemoselectivity of the chosen reactions.

The retrosynthetic analysis reveals a disconnection at the amide bond and the amino group, leading to two key precursors: 2-methoxy-5-nitroaniline and 3-methylbenzoyl chloride. The latter can be readily prepared from 3-methylbenzoic acid.

Step 1: Amide Bond Formation via Schotten-Baumann Reaction

The initial step involves the acylation of 2-methoxy-5-nitroaniline with 3-methylbenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is a robust and widely used method for synthesizing amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2]

The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]

Step 2: Selective Reduction of the Aromatic Nitro Group

The second step focuses on the reduction of the nitro group in the intermediate, N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide, to the corresponding primary amine. Several reagents are effective for this transformation, including metals in acidic media (e.g., Sn/HCl, Zn/HCl) and metal salts like tin(II) chloride (SnCl2).[5][6][7][8][9] Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable, often cleaner, alternative.[6][9]

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this particular synthesis, tin(II) chloride offers a mild and effective option.[6][7]

Experimental Protocols

Synthesis of 3-Methylbenzoyl chloride

This precursor can be synthesized from 3-methylbenzoic acid.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid.

-

Slowly add an excess of thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF).[10]

-

Heat the reaction mixture under reflux until the evolution of HCl and SO2 gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used directly or purified by vacuum distillation.

-

Synthesis of N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide

-

Procedure:

-

Dissolve 2-methoxy-5-nitroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

-

Add a slight excess of a non-nucleophilic base, such as triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-methylbenzoyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

-

Procedure:

-

Dissolve the N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide intermediate in a suitable solvent, such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Synthetic Workflow Diagram

Caption: Synthetic route for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Expected Characterization Data

| Technique | Expected Observations |

| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching of amine and amide), ~1640 (C=O stretching of amide), ~1600, ~1500 (C=C stretching of aromatic rings), ~1250 (C-O stretching of methoxy) |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, a singlet for the methoxy group protons, a singlet for the methyl group protons, broad singlets for the amine and amide protons. |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbon. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₅H₁₆N₂O₂ (256.30 g/mol ). |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Characterization Workflow Diagram

Sources

- 1. Lab Reporter [fishersci.it]

- 2. pearson.com [pearson.com]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. echemi.com [echemi.com]

Advanced Synthesis and Spectral Characterization of Novel Benzamide Derivatives

This technical guide details the synthesis, structural characterization, and therapeutic rationale of novel benzamide derivatives. It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The benzamide scaffold (

Pharmacophore & Rational Design (SAR)

Before synthesis, understanding the Structure-Activity Relationship (SAR) is critical. The benzamide moiety typically functions via three distinct structural domains:

-

The Cap Group (Aromatic): Interacts with the rim of the enzyme active site (hydrophobic interactions).

-

The Linker (Amide Bond): Positions the molecule and forms essential hydrogen bonds (H-bond donor/acceptor).

-

The Functional Effector (R-Group): Often a zinc-binding group (in HDAC inhibitors) or a basic amine (in GPCR ligands) that engages the catalytic core or deep pocket.

Visualization: Benzamide Pharmacophore Logic

Figure 1: Structural logic governing the design of biologically active benzamide derivatives.

Synthetic Methodologies

While multiple routes exist, two primary methodologies dominate high-fidelity synthesis: the Acid Chloride Method (robust, high yield) and the Carbodiimide Coupling Method (mild, functional group tolerant).

Method A: Nucleophilic Acyl Substitution (Acid Chloride Route)

This is the preferred method for generating libraries of benzamides due to its reliability.

-

Mechanism: Activation of benzoic acid to benzoyl chloride using thionyl chloride (

), followed by nucleophilic attack by the amine. -

Key Advantage: Irreversible formation of the amide bond; byproduct is gas (

), simplifying purification.

Method B: Carbodiimide Coupling (EDC/HOBt)

Used when the substrate contains acid-sensitive groups (e.g., Boc-protected amines).

-

Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

-

Mechanism: Formation of an active ester intermediate that reacts with the amine.

Detailed Experimental Protocol

Target Compound: N-(4-chlorophenyl)-4-methoxybenzamide Rationale: This prototype demonstrates the electronic effects of Para-substituents on spectral data and serves as a model for more complex derivatives.

Step-by-Step Procedure (Acid Chloride Method)

-

Activation (Acid Chloride Formation):

-

In a dry 100 mL round-bottom flask, dissolve 4-methoxybenzoic acid (10 mmol, 1.52 g) in anhydrous Dichloromethane (DCM) (20 mL).

-

Add Thionyl Chloride (

) (15 mmol, 1.1 mL) dropwise at 0°C. -

Add a catalytic amount of DMF (2 drops) to initiate the reaction.

-

Reflux the mixture for 2–3 hours. Monitor cessation of HCl gas evolution.

-

In-process Check: Evaporate a small aliquot; IR should show loss of broad -OH stretch and appearance of C=O stretch ~1770 cm⁻¹ (acid chloride).

-

Evaporate excess

under reduced pressure to yield the crude acid chloride.

-

-

Amidation (Schotten-Baumann Conditions):

-

Redissolve the crude acid chloride in anhydrous DCM (15 mL).

-

In a separate flask, dissolve 4-chloroaniline (10 mmol, 1.27 g) and Triethylamine (TEA) (12 mmol, 1.6 mL) in DCM (15 mL).

-

Cool the amine solution to 0°C.

-

Slowly add the acid chloride solution to the amine solution dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6–8 hours.

-

-

Workup and Purification (Self-Validating):

-

Quench: Add water (50 mL) to destroy unreacted acid chloride.

-

Wash: Transfer to a separatory funnel. Wash organic layer with:

-

10% HCl (removes unreacted amine).

-

10% NaHCO₃ (removes unreacted acid).

-

Brine (drying).

-

-

Dry: Dry over anhydrous

and concentrate in vacuo. -

Recrystallization: Purify the solid using Ethanol/Water (9:1) to yield white crystalline needles.

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for benzamide derivatives via the acid chloride route.

Spectral Analysis & Characterization

Definitive structural confirmation relies on a "triangulation" of NMR, IR, and Mass Spectrometry data.[1]

characteristic Spectral Fingerprint

The following table summarizes the expected signals for N-(4-chlorophenyl)-4-methoxybenzamide.

| Technique | Signal / Peak | Assignment | Structural Insight |

| FT-IR | 3250–3350 cm⁻¹ | N-H Stretch | Confirm secondary amide (single band). |

| FT-IR | 1640–1660 cm⁻¹ | C=O Stretch (Amide I) | Lower than ketone (1715) due to resonance. |

| ¹H NMR | δ 10.0–10.5 ppm (s) | N-H Proton | Broad singlet; disappears with |

| ¹H NMR | δ 3.8 ppm (s) | -OCH₃ | Confirm methoxy substituent integrity. |

| ¹H NMR | δ 7.0–8.0 ppm (m) | Aromatic Protons | Splitting patterns confirm para-substitution (AA'BB'). |

| ¹³C NMR | δ ~165 ppm | C=O[2] Carbon | Characteristic amide carbonyl signal.[3][4] |

| MS (ESI) | m/z 262/264 [M+H]⁺ | Molecular Ion | 3:1 ratio confirms presence of one Chlorine atom. |

Interpretation Logic

-

The Amide Proton (¹H NMR): This is the most diagnostic peak. It typically appears downfield (δ 8.0–10.5 ppm) due to the electron-withdrawing nature of the carbonyl and anisotropy of the aromatic ring. In DMSO-

, it is often a sharp singlet; in -

The Carbonyl Shift (IR & ¹³C NMR): The amide resonance (

) reduces the double-bond character of the carbonyl, shifting the IR stretch to lower wavenumbers (~1650 cm⁻¹) compared to acid chlorides (~1770 cm⁻¹), confirming successful coupling. -

Mass Spectrometry: For chlorinated derivatives, look for the characteristic isotopic abundance of

and

References

-

Structure-Activity Relationship (SAR)

-

Synthesis Methodology

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters.

-

-

HDAC Inhibition

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.

-

-

Spectral Characterization

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

-

-

General Protocol

-

Synthesis of benzamide derivatives. ResearchGate.

-

Sources

Spectroscopic data (NMR, IR, Mass) for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. As a molecule possessing a complex assembly of functional groups, including a secondary amide, a primary aromatic amine, and substituted phenyl rings, its structural verification relies on the synergistic application of multiple spectroscopic techniques. This document, designed for researchers and drug development professionals, details the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By explaining the causality behind experimental choices and predicting spectral outcomes based on established chemical principles, this guide serves as a self-validating protocol for the unambiguous identification and quality assessment of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a deconstruction of the target molecule's structure. N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is comprised of several key functionalities that will produce characteristic spectroscopic signals.

-

Secondary Amide (-CONH-): This central linkage is a critical structural feature. It will show a distinct carbonyl (C=O) stretch in the IR spectrum and a characteristic N-H proton signal in the ¹H NMR spectrum.

-

1,2,4-Trisubstituted Phenyl Ring: The aniline-derived ring contains three protons with a specific splitting pattern in the ¹H NMR spectrum. The electronic effects of the methoxy (-OCH₃), amino (-NH₂), and amide (-NHCO-) substituents will dictate their chemical shifts.

-

1,3-Disubstituted Phenyl Ring: The benzoyl-derived ring contains four protons whose ¹H NMR signals will be influenced by the methyl (-CH₃) group and the amide carbonyl.

-

Primary Aromatic Amine (-NH₂): This group will produce two N-H stretching bands in the IR spectrum and a singlet integrating to two protons in the ¹H NMR spectrum.

-

Methoxy Group (-OCH₃): Will be identifiable as a sharp singlet integrating to three protons in the ¹H NMR spectrum and a C-O stretch in the IR spectrum.

-

Methyl Group (-CH₃): Will appear as a sharp singlet integrating to three protons in the ¹H NMR spectrum.

Understanding these components allows for the predictive interpretation of the data obtained from each spectroscopic method.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

Rationale for Experimental Protocol

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds helps to resolve the exchangeable N-H protons of both the amide and amine groups, which appear as distinct, often broadened, signals.[1] In contrast, solvents like chloroform-d (CDCl₃) can sometimes lead to very broad or unobservable N-H signals due to rapid chemical exchange.

-

Standard Parameters: A standard ¹H NMR experiment on a 400 MHz or higher spectrometer is sufficient.[2] For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet, simplifying the spectrum.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum at 25 °C. A spectral width of -2 to 12 ppm is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signals at ~39.52 ppm.

Predicted ¹H NMR Spectrum

The chemical shifts are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -NH₂ and -OCH₃ shield nearby protons (shift upfield), while electron-withdrawing groups (EWGs) like the amide -CONH- deshield them (shift downfield).[3]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Label | Integration | Predicted Shift (ppm) | Multiplicity | Rationale |

| Hₐ (Amide N-H) | 1H | ~9.5 - 10.5 | Singlet (broad) | Deshielded amide proton, typically sharp in DMSO. |

| Ar-H (Benzamide) | 4H | ~7.3 - 7.8 | Multiplets | Aromatic protons on the benzoyl ring. |

| Ar-H (Aniline) | 3H | ~6.5 - 7.2 | Multiplets | Aromatic protons on the aniline ring, shifted upfield due to strong EDGs (-NH₂, -OCH₃). |

| Hₓ (-NH₂) | 2H | ~4.5 - 5.5 | Singlet (broad) | Protons of the primary aromatic amine. |

| Hₙ (-OCH₃) | 3H | ~3.7 - 3.9 | Singlet | Methoxy group protons. |

| Hₘ (-CH₃) | 3H | ~2.3 - 2.5 | Singlet | Methyl group protons attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Type | Predicted Shift (ppm) | Rationale |

| C=O (Amide) | ~165 - 170 | Carbonyl carbon, significantly deshielded. |

| Aromatic C-O | ~145 - 155 | Aromatic carbon bonded to the electron-donating methoxy group. |

| Aromatic C-N (Amine) | ~140 - 150 | Aromatic carbon bonded to the electron-donating amino group. |

| Aromatic C-N (Amide) | ~135 - 145 | Aromatic carbon bonded to the amide nitrogen. |

| Aromatic C-C (Quaternary) | ~130 - 140 | Quaternary carbons of the aromatic rings. |

| Aromatic C-H | ~100 - 135 | Aromatic carbons bonded to hydrogen. Signals below 120 ppm are expected for carbons influenced by -NH₂ and -OCH₃. |

| -OCH₃ | ~55 - 60 | Methoxy carbon. |

| -CH₃ | ~20 - 25 | Methyl carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Protocol

-

Method Selection: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method. ATR is faster, requires minimal sample preparation, and is non-destructive. The resulting spectrum is typically very similar to that from a KBr pellet.

Experimental Protocol: FT-IR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction.

Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions from the amine and amide groups.[4][5][6]

Table 3: Predicted FT-IR Characteristic Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| ~3300 | N-H Stretch | Medium | Secondary Amide (-CONH-) |

| ~3050 | Aromatic C-H Stretch | Medium-Weak | Ar-H |

| ~2950 | Aliphatic C-H Stretch | Medium-Weak | -CH₃, -OCH₃ |

| ~1650 | C=O Stretch (Amide I Band) | Strong | Secondary Amide (-CONH-) |

| ~1590 | N-H Bend | Medium | Primary Amine (-NH₂) |

| ~1540 | N-H Bend / C-N Stretch (Amide II Band) | Strong | Secondary Amide (-CONH-) |

| ~1450-1600 | C=C Aromatic Ring Stretches | Medium-Weak | Aromatic Rings |

| ~1250 | Asymmetric C-O-C Stretch | Strong | Aryl Ether (-OCH₃) |

| ~1300 | C-N Stretch | Medium | Aromatic Amine |

| < 900 | C-H Out-of-plane Bending | Strong | Substituted Aromatic Rings |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Rationale for Experimental Protocol

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly establishes the molecular weight. Forcing fragmentation can be achieved through collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. The expected molecular weight of C₁₅H₁₆N₂O₂ is 256.30 g/mol , so the [M+H]⁺ ion should appear at an m/z of approximately 257.31.

-

Data Acquisition (MS/MS): If further structural information is needed, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 257.3) as the precursor and applying collision energy to induce fragmentation.

Molecular Ion and Predicted Fragmentation

The most common fragmentation pathway for amides is the cleavage of the amide C-N bond.[7][8]

-

Molecular Ion:

-

Formula: C₁₅H₁₆N₂O₂

-

Exact Mass: 256.12

-

Expected [M+H]⁺ ion: m/z 257.13

-

-

Major Predicted Fragments (from MS/MS of m/z 257.13):

-

Cleavage 'A' (C-N bond): This is the most probable fragmentation. It results in the formation of a stable 3-methylbenzoyl acylium ion.

-

Fragment 1: [CH₃-C₆H₄-CO]⁺ -> m/z 119.05

-

-

Cleavage 'B' (C-N bond with charge retention on amine fragment):

-

Fragment 2: [H₂N-C₆H₃(OCH₃)-NH₂]⁺ -> m/z 139.08 (protonated 4-methoxy-m-phenylenediamine)

-

-

The observation of the molecular ion at m/z 257 and a major fragment ion at m/z 119 would provide strong evidence for the proposed structure.

Conclusion

The structural confirmation of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide requires an integrated analytical approach. ¹H and ¹³C NMR spectroscopy provide the carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of key functional groups, particularly the distinct amine and amide moieties. Finally, high-resolution mass spectrometry validates the molecular formula and provides corroborating structural evidence through predictable fragmentation patterns. The combination of these techniques, guided by the principles and protocols outlined in this guide, ensures a rigorous and definitive characterization of the target molecule, which is essential for its application in research and development.

References

-

Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36. Available at: [Link]

-

Kütük, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. Available at: [Link]

-

Filo. (2026). Mass Spectrometry Interpretation of Benzamide. Available at: [Link]

-

Gao, L., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available at: [Link]

-

Journal of Molecular Structure. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. AVESİS. Available at: [Link]

-

Taylor & Francis Online. (2023). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

Canadian Journal of Chemistry. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

Physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development. This document details the compound's structural and physicochemical characteristics, offers validated experimental protocols for its analysis, and discusses the chemical principles governing its behavior. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this benzamide derivative.

Compound Identification and Structure

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a carboxamide group attached to a benzene ring.[1] Its structure incorporates key functional groups that dictate its chemical behavior: a primary aromatic amine, a methoxy ether group, and a secondary amide linkage. These features make it a versatile scaffold for further chemical modification and a potential candidate for biological screening programs.

Table 1: Compound Identifiers and Structural Details

| Identifier | Value | Source |

| IUPAC Name | N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide | N/A |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [2] |

| Molecular Weight | 256.30 g/mol | [3] |

| CAS Number | Not readily available in major databases. A structurally similar compound, N-(3-Amino-4-methylphenyl)-3-methoxybenzamide, has CAS 1016837-54-9.[3] | N/A |

| Chemical Structure | N/A | |

| InChI Key | (Predicted) Based on analogous structures. | N/A |

| SMILES | (Predicted) Cc1cccc(c1)C(=O)Nc1ccc(N)c(OC)c1 | N/A |

Physicochemical Properties

The physicochemical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide are largely determined by the interplay of its functional groups. The presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen, ether oxygen, and nitrogen atoms) suggests moderate polarity and the potential for intermolecular hydrogen bonding.[4][5] Amides generally exhibit high melting and boiling points due to these strong intermolecular forces.[4]

Table 2: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Rationale and Context |

| Physical State | Solid at room temperature | Most simple amides are solids at room temperature.[4] Aromatic amines can also be low-melting solids.[6] |

| Melting Point | Expected to be elevated (>150°C) | Amides generally have high melting points.[4] The rigid aromatic structure and potential for hydrogen bonding contribute to a stable crystal lattice requiring significant energy to overcome.[7] |

| Boiling Point | High; likely decomposes before boiling | Aromatic amides have high boiling points.[4] However, complex organic molecules often decompose at the high temperatures required for boiling at atmospheric pressure. |

| Aqueous Solubility | Low to sparingly soluble | While the polar groups can interact with water, the molecule's overall size and large nonpolar aromatic surface area are expected to limit aqueous solubility.[4][8] |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and alcohols (methanol, ethanol), and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.[8][9] |

| pKa | Amine (NH₂): ~4-5; Amide (N-H): ~17 | The aromatic amine is expected to be a weak base. The amide proton is generally not considered acidic under normal conditions.[5] |

| LogP (Octanol-Water Partition Coefficient) | Predicted > 2.5 | The molecule has significant hydrophobic character from its two aromatic rings, suggesting a preference for the lipid phase over the aqueous phase. A related compound, N-(5-amino-2-methylphenyl)-4-methylbenzamide, has a predicted LogP of 2.6.[2] |

| Topological Polar Surface Area (TPSA) | ~67.1 Ų | Calculated based on the presence of two oxygen and two nitrogen atoms. This value suggests moderate cell permeability. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Protons on the aromatic rings will typically appear in the downfield region of 6.5-8.0 ppm.[10][11][12] The deshielding effect is due to the aromatic ring current.[11] The methyl (–CH₃) protons will appear as a singlet further upfield, likely around 2.0-3.0 ppm.[13] The methoxy (–OCH₃) protons will also be a singlet, typically around 3.8 ppm. The amine (–NH₂) and amide (–NH–) protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: Aromatic carbons typically resonate in the 110-150 ppm range.[10][13][14] The carbonyl carbon of the amide will be significantly downfield, expected around 165-170 ppm. The methyl and methoxy carbons will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups:

-

N-H Stretching: Two distinct bands are expected for the primary amine (–NH₂) around 3300-3500 cm⁻¹. A single, sharp band for the secondary amide (–NH–) should also appear in this region.[5]

-

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group should be prominent around 1650 cm⁻¹.[5]

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[14]

-

C-O Stretching: The aryl ether C-O stretch will appear in the fingerprint region, typically around 1200-1250 cm⁻¹.

Experimental Protocols & Methodologies

The following protocols describe standardized, self-validating methods for determining key physical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental criterion for purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1.0°C), while impurities depress and broaden this range. This protocol uses a slow heating rate near the melting point to ensure thermal equilibrium between the sample, the apparatus, and the thermometer, yielding an accurate measurement.[15]

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A solvent-free, crystalline powder is essential for an accurate reading.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The sample height should be 2-3 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[16]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to find a rough range.[15]

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[15]

-

Slow Heating Phase: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for accuracy.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.[17]

-

-

Validation: The melting point is reported as the range T₁ – T₂. Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Protocol: Solubility Profile Determination

Causality: A compound's solubility profile across a range of solvents provides insight into its polarity and dictates suitable solvents for reactions, purification, and formulation.[18] This systematic approach classifies the compound based on its behavior in water, acidic, and basic solutions, which can indicate the presence of ionizable functional groups like amines.[19]

Methodology:

-

Sample Preparation: Weigh approximately 10-20 mg of the compound into separate, labeled test tubes for each solvent to be tested.

-

Initial Solvent Addition: Add 1 mL of the selected solvent (e.g., water, ethanol, DMSO) to the corresponding test tube.

-

Agitation: Vigorously shake or vortex the tube for 30-60 seconds.[8]

-

Observation: Visually inspect the mixture. A completely clear solution indicates solubility. If the compound has not dissolved, proceed to the next step.

-

Incremental Solvent Addition: Add the solvent in 1 mL increments, with vigorous agitation after each addition, up to a total volume of 3-5 mL.[9][18] Record the volume at which dissolution occurs, or if it remains insoluble.

-

Acid/Base Solubility (if water-insoluble):

-

Classification:

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility classification of an unknown organic compound, such as N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Caption: Decision tree for systematic solubility testing of an organic compound.

Chemical Reactivity and Stability

-

Amide Hydrolysis: The amide bond is robust but can be hydrolyzed to the parent carboxylic acid (3-methylbenzoic acid) and amine (5-amino-2-methoxyaniline) under strong acidic or basic conditions with heating.

-

Amine Reactivity: The primary aromatic amine is a nucleophile and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation, and the compound should be stored protected from light and air to prevent degradation, which can often lead to discoloration.[6]

-

Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution. The aniline ring is strongly activated by the amino group (an ortho-, para-director), while the benzoyl ring is deactivated by the carbonyl group (a meta-director).

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic amines and amides should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Potential Applications

Benzamide derivatives are a cornerstone of medicinal chemistry, with applications as anticonvulsants, anti-inflammatory agents, and anticancer drugs.[20] The specific combination of functional groups in N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide makes it a valuable intermediate for synthesizing more complex molecules. The primary amine provides a reactive handle for library generation, while the overall scaffold could be explored for its potential interactions with various biological targets.[21][22]

References

- JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Scribd. Procedure for Determining Solubility of Organic Compounds.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- AgriTech. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Unknown. Melting point determination.

- ASTM International. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Unknown. (2021, September 19). experiment (1) determination of melting points.

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.

- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.

- ChemTalk. (2023, January 26). Amide Functional Group.

- Benchchem. 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide.

- EvidentChem. Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5.

- Whamine. (2022, October 19). Physical and Chemical Properties of Aromatic Amines.

- PubChem. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152.

- LookChem. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.

- BLDpharm. 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

- 1. evitachem.com [evitachem.com]

- 2. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amide Functional Group | ChemTalk [chemistrytalk.org]

- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. organicagcentre.ca [organicagcentre.ca]

- 9. researchgate.net [researchgate.net]

- 10. jove.com [jove.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. byjus.com [byjus.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide|CAS 896160-66-0 [benchchem.com]

- 22. lookchem.com [lookchem.com]

Solubility profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a molecule of interest in medicinal chemistry and drug discovery. Understanding its solubility profile is a cornerstone of its development as a potential therapeutic agent. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, profoundly influences a drug's bioavailability, formulation, and ultimately, its clinical efficacy.[1][2][3] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound, offering insights to guide experimental design and data interpretation.

Theoretical Framework: The Science of Dissolution

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, indicating that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7]

Key Factors Influencing Solubility:

-

Polarity: The presence of polar functional groups, such as the amino (-NH2) and methoxy (-OCH3) groups in N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, suggests the potential for hydrogen bonding and dipole-dipole interactions. Polar solvents, like water and alcohols, can engage in these interactions, facilitating dissolution. Conversely, non-polar solvents, such as hexane, are less likely to effectively solvate polar molecules.[6][7][8]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH). For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. However, if the process is exothermic (releases heat), solubility will decrease as temperature rises.[1][9][10] This relationship is described by the van 't Hoff equation.

-

pH: For ionizable compounds, pH is a critical determinant of solubility. The amino group in N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is basic and will become protonated at acidic pH, forming a more soluble salt. The overall pH-solubility profile is crucial for understanding how the drug will behave in the gastrointestinal tract.[7][11]

-

Polymorphism: The crystalline form of a solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.[12]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13][14][15] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Accurately weigh an amount of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide that is in excess of its expected solubility into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. Common laboratory solvents for initial screening are listed in the data table below.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may be necessary.

-

Analysis: Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Illustrative Solubility Profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

The following table presents a hypothetical, yet plausible, solubility profile for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in a range of common laboratory solvents at two different temperatures. This data is for illustrative purposes to guide researchers in interpreting their own experimental findings.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water (pH 7.4) | Polar Protic | 80.1 | 0.05 | 0.09 |

| 0.1 M HCl | Aqueous | - | 5.2 | 8.5 |

| Ethanol | Polar Protic | 24.5 | 15.8 | 25.1 |

| Methanol | Polar Protic | 32.7 | 22.5 | 36.4 |

| Isopropyl Alcohol | Polar Protic | 19.9 | 8.9 | 14.2 |

| Acetone | Polar Aprotic | 20.7 | 45.3 | 68.7 |

| Dichloromethane | Polar Aprotic | 9.1 | 38.6 | 59.3 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 12.1 | 19.8 |

| Toluene | Non-polar | 2.4 | 1.5 | 2.8 |

| n-Hexane | Non-polar | 1.9 | <0.01 | <0.01 |

Data Interpretation:

-

The low solubility in neutral water and high insolubility in hexane suggest that while the molecule has polar groups, its overall character is not highly polar.

-

The significant increase in solubility in 0.1 M HCl is indicative of the basic nature of the amino group, which becomes protonated to form a more soluble salt.

-

The compound exhibits good solubility in polar protic solvents like methanol and ethanol, and even better solubility in some polar aprotic solvents like acetone and dichloromethane. This suggests that both hydrogen bonding and dipole-dipole interactions play a role in its dissolution.

-

The increase in solubility with temperature across all solvents where it is measurable indicates that the dissolution process is endothermic.

Factors Affecting Solubility: A Deeper Dive

Understanding the factors that influence solubility is crucial for troubleshooting experimental results and for formulation development.

Caption: Interacting Factors Influencing Compound Solubility.

Conclusion and Future Directions

The solubility profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a critical dataset for its progression as a drug candidate. This guide has outlined the fundamental principles governing its solubility and provided a robust experimental framework for its determination. The illustrative data highlights the compound's likely pH-dependent solubility and its preference for polar organic solvents.

For drug development professionals, these findings will inform strategies for formulation, such as the potential for salt formation to enhance aqueous solubility or the use of co-solvents. Further characterization, including the determination of the pKa of the amino group and investigation into potential polymorphs, will provide a more complete picture of this promising compound's physicochemical properties.

References

- Factors Affecting Solubility. (n.d.).

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Dependence of solute solubility parameters on solvent polarity. (n.d.). PubMed.

- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? (2021, April 26). Quora.

- Solubility and Distribution Phenomena. (n.d.).

- Solubility. (n.d.). Wikipedia.

- Annex 4. (n.d.). World Health Organization (WHO).

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf - NIH.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). EMA.

- ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016, December 8). ECA Academy.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC.

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. who.int [who.int]

- 14. raytor.com [raytor.com]

- 15. dissolutiontech.com [dissolutiontech.com]

Technical Guide: Biological Profiling of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

[1]

Executive Summary & Chemical Rationale

Compound Identity: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Chemical Class: Substituted Benzamide / Amino-anisole derivative.[1] Molecular Weight: ~256.3 g/mol .[1]

Pharmacophore Analysis: The molecule features a "privileged structure" often found in bioactive ligands.[1][2] The benzamide core serves as a rigid linker, while the 2-methoxy-5-amino substitution pattern on the aniline ring mimics the hinge-binding motifs of ATP-competitive kinase inhibitors (e.g., Gefitinib analogs) and the zinc-binding groups of Histone Deacetylase (HDAC) inhibitors.[1][2] The 3-methyl group on the benzoyl ring adds lipophilicity, potentially enhancing membrane permeability (logP modulation).[1][2]

Screening Objective: To determine the compound’s viability as a Lead Candidate by assessing:

In Silico Profiling (Pre-Screening)

Before wet-lab synthesis or testing, computational modeling is required to prioritize assays.[1][2]

Molecular Docking & Target Prediction

The 5-amino group suggests potential hydrogen bond donor capability in the ATP-binding pocket of kinases.[1]

-

Protocol: Perform rigid-body docking using AutoDock Vina or Gold.[1]

-

Primary Targets:

-

Success Metric: Binding Energy (

) < -8.0 kcal/mol indicates high probability of activity.[1][2]

ADMET Prediction

Use SwissADME or pkCSM to calculate:

Screening Workflow Visualization

The following diagram outlines the logical flow from compound validation to hit identification.

Caption: Figure 1. Decision-tree workflow for validating N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. Tier 2 assays are triggered only if Tier 1 thresholds are met.

In Vitro Experimental Protocols

Compound Preparation[1][2][3][4][5][6]

-

Stock Solution: Dissolve 10 mg in 100% DMSO to create a 10 mM stock.

-

Storage: Aliquot and store at -20°C. Critical: The 5-amino group is susceptible to oxidation.[1] Purge vials with nitrogen gas before sealing.[1][2]

-

Working Solution: Dilute in culture media (RPMI-1640 or DMEM) to final concentrations (0.1 – 100 µM).[1][2] Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.[1][2]

Antiproliferative Assay (MTT Protocol)

This assay measures metabolic activity as a proxy for cell viability.[1][2]

-

Cell Lines:

-

Methodology:

-

Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treat with serial dilutions of the compound (0.1, 1, 5, 10, 50, 100 µM) for 48h.

-

Add 20 µL MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

-

Solubilize formazan crystals with DMSO (150 µL).

-

Measure absorbance at 570 nm.[1]

-

-

Data Analysis: Calculate % Cell Viability =

.[1][2] Plot dose-response curves to determine IC50 . -

Threshold: An IC50 < 10 µM is considered a "Hit" for benzamide derivatives [1].[1][2]

Antimicrobial Susceptibility (MIC Determination)

Benzamides frequently exhibit antibacterial properties by inhibiting DNA gyrase or cell division proteins (FtsZ).[1][2]

Mechanism of Action: Pharmacophore Mapping

Understanding why the molecule works is as important as if it works.[1][2] The diagram below illustrates the putative interactions of the scaffold within a generic kinase ATP-binding pocket.

Caption: Figure 2.[1] Putative binding mode of the N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide scaffold. The 5-amino group serves as a critical hydrogen bond donor.[1]

Data Interpretation & SAR Insights

When analyzing results, consider the Structure-Activity Relationship (SAR) :

-

Role of the 3-Methyl Group: If potency is low, the molecule may be too hydrophilic.[1][2] Replacing the methyl with a halogen (Cl/F) often improves potency by filling the hydrophobic pocket more effectively [2].[1][2]

-

Role of the 5-Amino Group: If the compound is cytotoxic but unstable, the amino group might be undergoing metabolic oxidation to a quinone imine (toxicophore).[1][2] Acetylation of this amine (creating a bis-amide) can test if the free amine is essential for binding vs. toxicity.[1][2]

-

Selectivity: If MIC values are low (< 10 µg/mL) but mammalian cytotoxicity is high (IC50 < 5 µM), the compound lacks selectivity, acting as a general toxin rather than a targeted drug.[1][2]

References

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. (2025).[1][2] Validates the benzamide scaffold for EGFR inhibition.[1][2]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. MDPI. (2014). Discusses SAR of benzamides and the impact of substituents on antimicrobial activity.

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. (2024). Provides detailed protocols for broth microdilution screening of benzamides.

-

PubChem Compound Summary: N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. National Library of Medicine. (2021).[1] Structural analog data for comparison. [1]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

A Senior Application Scientist's Perspective on a Novel Chemical Entity

Abstract

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a novel chemical entity for which, to date, no direct biological activity or therapeutic targets have been described in publicly accessible scientific literature. This technical guide, therefore, adopts a predictive, structure-based approach to elucidate its potential therapeutic applications. By dissecting the molecule into its core pharmacophoric components—the 2-methoxy-5-aminophenol and the 3-methylbenzamide moieties—we can infer potential biological interactions based on established structure-activity relationships of analogous compounds. This whitepaper presents a hypothesis-driven exploration of potential therapeutic targets, including receptor tyrosine kinases (RTKs), poly (ADP-ribose) polymerase (PARP), and the Hedgehog signaling pathway. For each putative target, we delineate the scientific rationale, propose detailed experimental workflows for target validation, and provide a framework for the preliminary preclinical evaluation of this promising, yet uncharacterized, molecule.

Introduction: Deconstructing a Molecule of Latent Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide represents an uncharted territory in medicinal chemistry. Its chemical structure, a substituted benzamide, is a privileged scaffold found in a multitude of clinically approved drugs and investigational compounds. The absence of existing data necessitates a logical, deductive approach to identifying its potential therapeutic value. This guide will, therefore, serve as a foundational document for researchers, scientists, and drug development professionals interested in exploring the pharmacological landscape of this molecule.

Our analysis is predicated on the principle of chemical similarity. The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. By examining the known biological activities of compounds bearing high structural homology to N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, we can formulate credible hypotheses regarding its potential molecular targets and, by extension, its therapeutic indications.

Predicted Therapeutic Target Class: Kinase Inhibitors

The benzamide scaffold is a common feature in a variety of kinase inhibitors. The substitution pattern of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, particularly the aminophenyl moiety, is reminiscent of structures known to interact with the ATP-binding pocket of various kinases.

Rationale for Kinase Inhibition

Derivatives of aminobenzamide have been explored as inhibitors of several kinase families. The 2-methoxyphenyl group can influence binding selectivity and pharmacokinetic properties. The 3-methylbenzamide portion may contribute to hydrophobic interactions within the kinase domain. A plausible hypothesis is that N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide could function as an inhibitor of receptor tyrosine kinases (RTKs) implicated in oncology, such as the Epidermal Growth Factor Receptor (EGFR) family.

Proposed Experimental Workflow for Kinase Target Validation

A systematic, multi-tiered approach is essential to validate whether N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide exhibits kinase inhibitory activity.

Diagram of Kinase Inhibition Validation Workflow

Caption: Workflow for validating PARP inhibitory activity.

Protocol 3: In Vitro PARP Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect on PARP1 and PARP2 enzymes.

-

Methodology:

-

Utilize a commercially available PARP inhibitor assay kit (e.g., from Trevigen or BPS Bioscience).

-

Incubate recombinant human PARP1 and PARP2 with a dose-response of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

-

Measure the incorporation of biotinylated ADP-ribose onto histone proteins via a colorimetric or chemiluminescent readout.

-

-

Data Analysis:

-

Calculate the IC50 values for PARP1 and PARP2.

-

Protocol 4: Cellular PARP Activity Assay

-

Objective: To confirm PARP inhibition in a cellular context.

-

Methodology:

-

Treat cells (e.g., HeLa) with a DNA damaging agent (e.g., H2O2 or MMS) in the presence or absence of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for poly(ADP-ribose) (PAR) polymers.

-

Quantify the fluorescence intensity using microscopy and image analysis software.

-

-

Data Analysis:

-

Compare the levels of PAR formation in treated versus untreated cells.

-

Other Potential Therapeutic Targets

Based on the broader benzamide and aminophenyl chemical classes, other potential therapeutic targets warrant consideration.

-

Hedgehog (Hh) Signaling Pathway: Some benzamide derivatives have been identified as inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway. [1]Dysregulation of this pathway is implicated in certain cancers, such as basal cell carcinoma and medulloblastoma.

-

Dipeptidyl Peptidase-IV (DPP-IV): N-substituted aminobenzamides have been investigated as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes. [2]* Sirtuin 2 (SIRT2): Certain benzamide-containing compounds have shown inhibitory activity against SIRT2, a deacetylase implicated in neurodegenerative diseases. [3]

Conclusion and Future Directions

While N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide remains an uncharacterized molecule, a systematic, hypothesis-driven investigation based on its structural motifs can unveil its therapeutic potential. The proposed experimental workflows in this guide provide a robust starting point for its pharmacological profiling. Initial screening should focus on its potential as a kinase inhibitor and a PARP inhibitor, given the strong precedent for these activities within the aminobenzamide class. Subsequent studies should be guided by the initial findings, with a view to optimizing its potency and selectivity for the most promising targets. The journey from a novel chemical entity to a potential therapeutic agent is a long and challenging one, but for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, this guide provides the first crucial steps on that path.

References

-

Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis. PubMed. [Link]

-

Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. [Link]

-

3-Aminobenzamide. Wikipedia. [Link]

-

Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC - PubMed Central. [Link]

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

-

3-Aminobenzamide - Drug Targets, Indications, Patents. Synapse. [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

-

(PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

-

N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide | C15H16N2O3 | CID 63258050 - PubChem. PubChem. [Link]

-

N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem. PubChem. [Link]

-

4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide | C15H16N2O3 - PubChem. PubChem. [Link]

-

3-(aminomethyl)-N-methoxy-5-methylbenzamide | C10H14N2O2 | CID 144699765 - PubChem. PubChem. [Link]

-

selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]

-

Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5. Evo-synthesis. [Link]

-

Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide | C16H16N4O2S2 | CID 1117189 - PubChem. PubChem. [Link]

-

Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem. lookchem. [Link]

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Patent Guru. [Link]

-

CAS Registry - List Details - SRS | US EPA. US EPA. [Link]

Sources

Molecular modeling and docking studies of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Topic: Molecular Modeling and Docking Studies of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Case Study: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a structural analog of Class I Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline/CI-994). Benzamide derivatives are privileged scaffolds in medicinal chemistry, often acting as zinc-binding groups (ZBG) in metalloenzymes or allosteric modulators in G-protein coupled receptors (GPCRs).

This guide rejects template-based "button-pushing" in favor of a hypothesis-driven workflow. We will test the hypothesis that this specific ligand acts as an HDAC2 inhibitor due to its structural homology with the ortho-aminoanilide pharmacophore. The workflow integrates Quantum Mechanical (QM) ligand preparation, molecular docking, Molecular Dynamics (MD) simulation, and ADMET profiling.

Ligand Preparation & Conformational Analysis

The accuracy of docking is predicated on the quality of the input ligand. For benzamides, the rotational barrier of the amide bond and the ionization state of the aniline moiety are critical.

Quantum Mechanical Optimization

Force field-based energy minimization often fails to capture the subtle electronic effects of ortho-substituents (the 2-methoxy group). We utilize Density Functional Theory (DFT) for geometry optimization.

-

Software: Gaussian 16 or ORCA.

-

Method: DFT / B3LYP functional.

-

Basis Set: 6-31G(d,p) (polarized split-valence).

-

Protocol:

-

Generate the 3D structure from SMILES: Cc1cccc(C(=O)Nc2cc(N)ccc2OC)c1.

-

Perform a geometry optimization followed by a frequency calculation to ensure no imaginary frequencies (true local minimum).

-

Critical Check: Verify the planarity of the amide bond relative to the phenyl rings. The 2-methoxy group may induce a twist due to steric hindrance, affecting the binding trajectory.

-

Protonation State Enumeration (pH 7.4)

The molecule contains two nitrogen species: the amide nitrogen (neutral) and the aniline nitrogen (5-amino).

-

Causality: The 5-amino group (

) will remain neutral at physiological pH (7.4). However, if the target environment is acidic (e.g., specific lysosomal targets), the protonated form must be generated. -

Tool: Schrödinger LigPrep or OpenBabel (-p 7.4).

Target Identification & Preparation

Based on the benzamide scaffold, we select Histone Deacetylase 2 (HDAC2) as the primary target. HDAC2 is a zinc-dependent metalloenzyme where the inhibitor typically chelates the

Crystal Structure Selection[1]

-

PDB ID: 4LXZ (Human HDAC2 complexed with a benzamide inhibitor).

-

Rationale: This structure is high-resolution (1.85 Å) and already contains a benzamide ligand, ensuring the active site loop (L1 loop) is in a conformation permissible to this class of inhibitors.

Receptor Grid Generation

The docking grid must encompass three distinct regions of the HDAC active site:

-

The Rim: Solvent-exposed surface (interacts with the 3-methylbenzoyl cap).

-

The Tunnel: Hydrophobic channel (accommodates the linker).

-

The Foot: The catalytic

site (interacts with the amide/aniline).

Table 1: Grid Box Parameters (AutoDock Vina)

| Parameter | Value | Description |

|---|---|---|

| Center X | 32.50 | Centered on the catalytic Zinc ion |

| Center Y | -14.20 | |

| Center Z | 18.10 | |

| Size (X, Y, Z) | 22 Å x 22 Å x 22 Å | Sufficient to cover the tunnel and rim |

| Exhaustiveness | 32 | High sampling for flexible loops |

Molecular Docking Protocol

We employ a "Soft-Docking" approach initially to allow for minor steric clashes caused by the bulky 2-methoxy group, followed by rigorous scoring.

The "Zinc-Binding" Hypothesis

In standard benzamide inhibitors (like CI-994), the ortho-amino group and the carbonyl oxygen chelate the Zinc.

-

Challenge: Our ligand has a 2-methoxy group at the ortho position, while the amino is at the 5-position (meta/para relative to amide).

-

Hypothesis Testing: The docking must determine if the 2-methoxy oxygen can act as a weak acceptor for Zinc, or if the molecule binds in a "reverse" mode.

Execution (AutoDock Vina)

-

File Prep: Convert Protein and Ligand to .pdbqt format. Ensure Gasteiger charges are applied. Crucial: Merge non-polar hydrogens, but keep the amide H polar.

-

Command:

-

Validation: Re-dock the co-crystallized ligand from 4LXZ. The RMSD must be

Å to validate the protocol.[1]

Molecular Dynamics (MD) Simulation[3][4][5][6]

Docking provides a static snapshot.[2] MD simulations are required to verify the stability of the Ligand-Zinc interaction over time (100 ns).

System Setup (GROMACS)

-

Force Field: CHARMM36m (best for protein-ligand-metal complexes).

-

Ligand Topology: Generate using CGenFF (CHARMM General Force Field).[3]

-

Solvation: TIP3P water model, cubic box with 1.0 nm padding.

-

Neutralization: Add

and

Simulation Workflow

-

Minimization: Steepest descent (50,000 steps) to remove steric clashes.

-

Equilibration (NVT): 100 ps to stabilize temperature (300 K). Restrain ligand heavy atoms.

-

Equilibration (NPT): 100 ps to stabilize pressure (1 bar).

-

Production Run: 100 ns unconstrained.

Analysis Metrics[5]

-

RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone.

-

Distance Analysis: Monitor the distance between the Amide-O / Methoxy-O and the

ion. A stable distance of

Visualization & Logic Mapping

The following diagrams illustrate the integrated workflow and the specific interaction logic for this benzamide derivative.

Figure 1: The Integrated Computational Workflow for Benzamide Characterization.